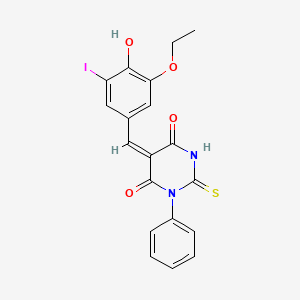![molecular formula C21H19Cl2N3O3S B5916387 (5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5916387.png)
(5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes a dichlorophenyl group, a diethylamino group, and a sulfanylidene-diazinane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the core diazinane structure This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of (5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: can be compared with other similar compounds, such as:
- (5E)-1-(2,4-dichlorophenyl)-5-[[4-(dimethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
These compounds share structural similarities but differ in the nature of their substituents, which can influence their chemical properties, reactivity, and applications. The unique combination of functional groups in This compound
属性
IUPAC Name |
(5E)-1-(2,4-dichlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S/c1-3-25(4-2)14-7-5-12(18(27)11-14)9-15-19(28)24-21(30)26(20(15)29)17-8-6-13(22)10-16(17)23/h5-11,27H,3-4H2,1-2H3,(H,24,28,30)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBMOYHIGUAVIK-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (4Z)-1-(4-bromophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5916308.png)
![(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B5916314.png)
![methyl 4-[[(2E,4E)-2-[(2-chlorobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate](/img/structure/B5916328.png)
![(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5916330.png)
![ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)
![N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5916343.png)
![(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916344.png)
![4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide](/img/structure/B5916349.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5916361.png)

![4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole](/img/structure/B5916373.png)
![N-[(E)-3-(3-acetylanilino)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5916379.png)
![4-(4-chlorophenyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-piperazinamine](/img/structure/B5916388.png)
